molecular formula C12H14Br4O4 B14582963 2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol) CAS No. 61488-46-8

2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol)

Cat. No.: B14582963
CAS No.: 61488-46-8
M. Wt: 541.85 g/mol
InChI Key: HIMUKSBFUQQWQB-UHFFFAOYSA-N
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Description

2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol) is a brominated organic compound It is characterized by the presence of four bromine atoms attached to a phenylene ring, which is further connected to two ethan-1-ol groups through methyleneoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a solvent, such as acetone, and a brominating agent, such as bromine or a bromine-containing compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes conducted in closed systems to ensure safety and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield brominated phenols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol) involves its interaction with molecular targets, such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of bromine atoms and ethan-1-ol groups makes it particularly effective as a flame retardant and a versatile reagent in organic synthesis .

Properties

CAS No.

61488-46-8

Molecular Formula

C12H14Br4O4

Molecular Weight

541.85 g/mol

IUPAC Name

2-[[2,3,5,6-tetrabromo-4-(2-hydroxyethoxymethyl)phenyl]methoxy]ethanol

InChI

InChI=1S/C12H14Br4O4/c13-9-7(5-19-3-1-17)10(14)12(16)8(11(9)15)6-20-4-2-18/h17-18H,1-6H2

InChI Key

HIMUKSBFUQQWQB-UHFFFAOYSA-N

Canonical SMILES

C(COCC1=C(C(=C(C(=C1Br)Br)COCCO)Br)Br)O

Origin of Product

United States

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